molecular formula C27H24N2O3 B10804975 Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate

Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate

Cat. No.: B10804975
M. Wt: 424.5 g/mol
InChI Key: XLGWEVGPVOWTDJ-UHFFFAOYSA-N
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Description

Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate is a useful research compound. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate is a synthetic compound belonging to the class of benzodiazepines. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
CAS Number[Not Available]

Benzodiazepine derivatives like this compound typically exert their effects through modulation of the GABA_A receptor. This interaction enhances the inhibitory neurotransmission in the central nervous system (CNS), leading to various pharmacological effects such as anxiolytic, sedative, and muscle relaxant properties.

Anti-Cancer Activity

Recent studies have shown that benzodiazepine derivatives exhibit significant anti-cancer activity. The synthesized derivatives have been tested against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of inflammatory mediators in macrophages:

  • Inflammatory Mediators : IL-1β and TNF-α.
  • Results : Significant reduction in cytokine levels was observed when treated with the compound compared to control groups .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest moderate antimicrobial activity against certain pathogens .

Case Studies

  • Case Study on Anti-Cancer Effects :
    • A study conducted on MCF-7 cells demonstrated that treatment with Methyl 4-(7-oxo...) led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
  • Case Study on Inflammation :
    • In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema in rats, highlighting its potential use in treating inflammatory conditions.

Properties

IUPAC Name

methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-32-27(31)19-13-11-18(12-14-19)26-25-23(28-21-9-5-6-10-22(21)29-26)15-20(16-24(25)30)17-7-3-2-4-8-17/h2-14,20,26,28-29H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGWEVGPVOWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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